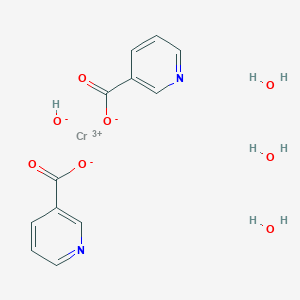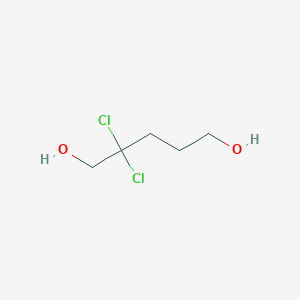
3-Acetyl-1-propanol
Übersicht
Beschreibung
3-Acetyl-1-propanol, also known as 3-acetylpropanol, is an organic compound that is a derivative of propanol . It is a colorless liquid .
Synthesis Analysis
3-Acetyl-1-propanol can be synthesized from γ-butyrolactone and acetic acid at 350-390°C in the presence of a catalyst . Another approach involves the conversion of 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source .Molecular Structure Analysis
The molecular formula of 3-Acetyl-1-propanol is C5H10O2 . Its molecular weight is 102.13 .Chemical Reactions Analysis
3-Acetyl-1-propanol can undergo a series of reactions to form hemiacetals and acetals . It can also be converted to 5-chloro-2-pentanone using bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source .Physical And Chemical Properties Analysis
3-Acetyl-1-propanol is a colorless liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 204.0±23.0 °C at 760 mmHg . The flash point is 93.3±0.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Chlorinated Compounds
3-Acetyl-1-propanol: is used as a starting material for synthesizing 5-chloro-2-pentanone (5C2P) , a precursor to many antibacterial agents and pesticides . A catalytic approach using bis(trichloromethyl)carbonate (BTC) as a chlorine source has been developed, optimizing conditions to achieve a yield of up to 97.93% . This process is significant in the pharmaceutical and agrochemical industries for producing compounds like quinoline, chloroquine, and quinolone drugs.
Pharmaceutical Applications
The derivatives of 5C2P , synthesized from 3-Acetyl-1-propanol , are crucial in creating medications for treating diseases such as malaria, rheumatism, and various infectious diseases . For example, primaquine, a quinoline drug, is widely used for malaria treatment, and chloroquine has shown antiviral effects for SARS and COVID-19 .
Antibacterial Activity
Ciprofloxacin: , a representative quinolone drug derived from 5C2P , exhibits strong antibacterial activity and is frequently used for intestinal infections and sepsis . The role of 3-Acetyl-1-propanol in this synthesis pathway underscores its importance in developing potent antibacterial agents.
Catalysis and Chemical Synthesis
In catalysis research, 3-Acetyl-1-propanol may be employed to test new catalytic processes, particularly those involving alcohols or acetyl groups. Its functional groups make it a versatile reactant for forming esters, amides, and other derivatives, thereby playing a central role in the development of new synthetic methodologies.
Intermediate in Organic Synthesis
As an intermediate in organic synthesis, 3-Acetyl-1-propanol contributes to the formation of various organic compounds. Its reactivity allows for the creation of complex molecules, which can be further utilized in the synthesis of more advanced materials and chemicals.
Analytical Chemistry
The compound’s structure and properties, such as its molecular weight and functional groups, make it a subject of study in analytical chemistry. Techniques like nuclear magnetic resonance (NMR) are used to investigate its behavior and transformations in chemical reactions .
Safety And Hazards
Zukünftige Richtungen
3-Acetyl-1-propanol and its derivatives are widely utilized in the pharmaceutical and agrochemical industry . It is an intermediate in the synthesis of Didesethyl Chloroquine, a metabolite of Chloroquine . Future research may focus on optimizing the synthesis process and exploring new applications .
Eigenschaften
IUPAC Name |
5-hydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHPTIGHEWEXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147917 | |
| Record name | Acetopropyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Acetopropyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19753 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Acetyl-1-propanol | |
CAS RN |
1071-73-4 | |
| Record name | 5-Hydroxy-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetopropyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetopropyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxypentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 5-hydroxypentan-2-one in chemical synthesis?
A1: 5-Hydroxypentan-2-one serves as a valuable building block in organic synthesis. For instance, it is a key intermediate in the production of vitamin B1 [] and antimalarial drugs []. Additionally, it can be used to synthesize polymers [].
Q2: How is 5-hydroxypentan-2-one synthesized?
A2: Several synthetic routes exist for 5-hydroxypentan-2-one production. Promising methods include:
- Hydrogenation-hydration of sylvan (2-methylfuran): This method utilizes readily available sylvan as a starting material [].
- Hydrogenation of furfural: Furfural, a biomass-derived platform chemical, can be hydrogenated to yield 5-hydroxypentan-2-one [, ].
- Synthesis from allyl acetate, sodium acetoacetic ether, or γ-butyrolactone: These alternative routes offer different advantages and drawbacks depending on the desired scale and cost-effectiveness [].
Q3: Can you elaborate on the role of 5-hydroxypentan-2-one in food chemistry, particularly concerning taste modulation?
A3: While 5-hydroxypentan-2-one itself does not possess significant taste-modulating properties, it serves as a crucial precursor for the formation of thiamine-derived taste enhancers [, ]. These enhancers, generated through Maillard-type reactions involving thiamine and cysteine, contribute to the desirable "kokumi" taste in food products [, ].
Q4: What is the significance of the reaction between thiamine and 5-hydroxypentan-2-one in food chemistry?
A4: The reaction between thiamine and 5-hydroxypentan-2-one leads to the formation of 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one [], a compound identified as a potent "kokumi" taste enhancer [, ]. This reaction highlights the importance of thiamine and its derivatives in generating desirable sensory attributes in food.
Q5: Are there any analytical methods available to quantify 5-hydroxypentan-2-one and its derivatives in complex matrices like food?
A5: Yes, researchers have developed quantitative methods using mass spectrometry to determine the concentration of 5-hydroxypentan-2-one derivatives in various matrices, including model reaction systems [], Natural Deep Eutectic Solvents (NADES) [], and thermally processed foods []. These methods are valuable tools for understanding the formation and presence of these taste modulators in food products.
Q6: Does the formation of 5-hydroxypentan-2-one derivatives from thiamine have implications for food processing?
A6: Absolutely. Understanding the reaction conditions that favor the formation of these taste-enhancing thiamine derivatives, such as adjusting pH, heating time, and temperature [], allows food scientists to optimize processing parameters and potentially enhance the "kokumi" taste in various food products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)









